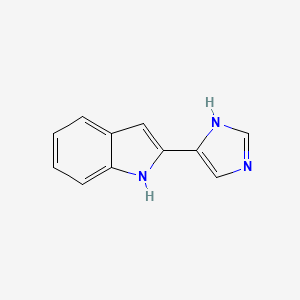
2-(1H-Imidazole-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazole-4-yl)-1H-indole, also known as 4-Iodo-2-(1H-imidazol-4-yl)-1H-indole, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazole-4-yl)-1H-indole is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of these processes, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. It has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for use as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1H-Imidazole-4-yl)-1H-indole in laboratory experiments is its wide range of potential applications. It can be used in various fields such as cancer research, neuroscience, and microbiology. However, one of the limitations of using this compound is its relatively high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on 2-(1H-Imidazole-4-yl)-1H-indole. One area of interest is the development of new derivatives of this compound that exhibit improved properties such as increased potency or selectivity. Another area of research is the investigation of the compound's potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Métodos De Síntesis
The synthesis of 2-(1H-Imidazole-4-yl)-1H-indole involves the reaction of 4-iodo-1H-indole with imidazole in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified using various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(1H-Imidazole-4-yl)-1H-indole has been used in various scientific research studies due to its potential applications in different fields. One of the most common applications of this compound is in the field of cancer research, where it has been found to exhibit anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(1H-imidazol-5-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-2-4-9-8(3-1)5-10(14-9)11-6-12-7-13-11/h1-7,14H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWXRJPBGZDMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



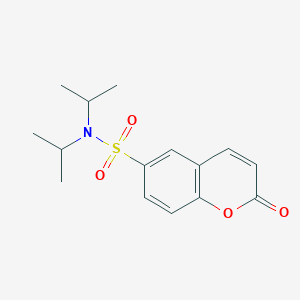
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)


![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
![4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)
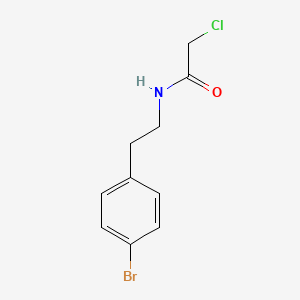
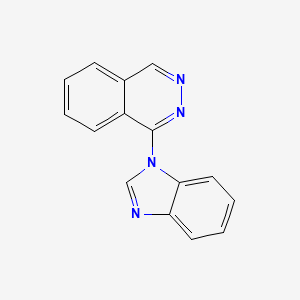
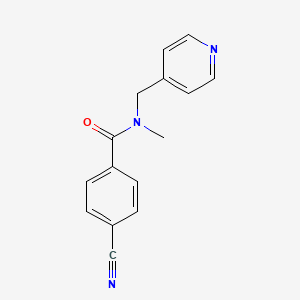
![1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B7441184.png)